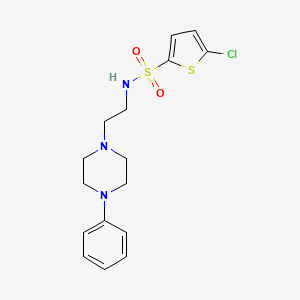

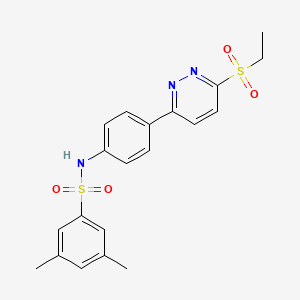

![molecular formula C23H20N2O3S2 B2418779 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-24-2](/img/structure/B2418779.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide” is a compound that contains a benzothiazole core . Benzothiazole is a prominent heterocycle in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The compound was prepared by the reaction of 2-(benzo[d]thiazol-2-yl)acetohydrazide with benzoyl chloride in the presence of pyridine at room temperature .Molecular Structure Analysis

In the molecule of the title compound, one hydrazinic nitrogen atom is essentially planar, but the other is slightly pyramidalized . The torsion angle about the hydrazinic bond is 66.44 (15)° . Both hydrazinic hydrogen atoms lie antiperiplanar to the oxygen of the adjacent carbonyl group .Chemical Reactions Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications

Anti-Inflammatory Properties

This compound has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . These derivatives were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, showed the highest IC 50 values for COX-1 inhibition .

Anti-Tubercular Compounds

Benzothiazole derivatives, including this compound, have been synthesized for their potential anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antibacterial Potential

Benzothiazole derivatives have shown significant antibacterial potential . They have been found to inhibit various bacterial enzymes, making them effective against a range of bacterial infections .

Non-Steroidal Anti-Inflammatory Drug (NSAID) Derivatives

This compound has been used in the synthesis of flurbiprofen derivatives . Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) known to have anti-inflammatory, analgesic, and anti-pyretic activities .

Fluorescent Probes

Benzothiazole derivatives have been used as fluorescent probes . This application is particularly useful in the detection of biothiols and the evaluation of anti-cancer agents .

Cancer Treatment

Benzothiazole possesses a vast number of applications, including cancer treatment . The benzothiazole core is present in a number of drugs used to treat different pathologies .

Antiviral and Immunosuppressant Properties

Frentizole, a benzothiazole derivative, possesses antiviral and immunosuppressant properties . This suggests potential applications of benzothiazole derivatives, including this compound, in the treatment of viral infections and immune disorders .

Antifungal Activity

Benzothiazole derivatives have also shown antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide affects the biochemical pathway involving the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The downstream effects of this pathway inhibition include the reduction of inflammation and pain, as these molecules are involved in the inflammatory response .

Result of Action

The molecular and cellular effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide’s action include the inhibition of COX enzymes, leading to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This inhibition results in a reduction of inflammation and pain .

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c1-16-10-12-17(13-11-16)30(27,28)15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQGKLNZXHRURJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

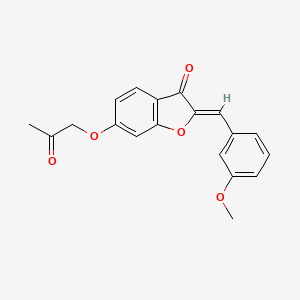

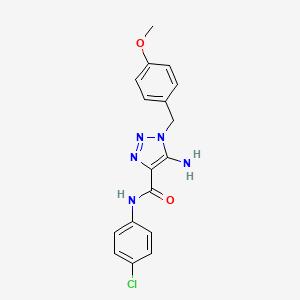

![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)

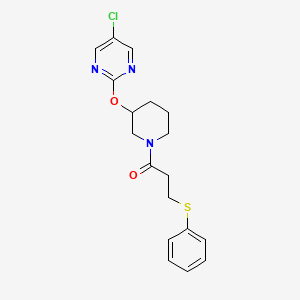

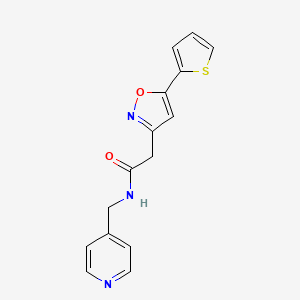

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)

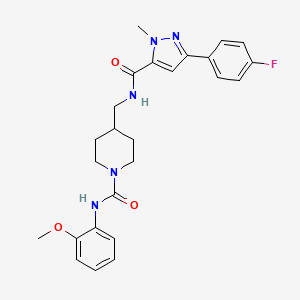

![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)

![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2418715.png)